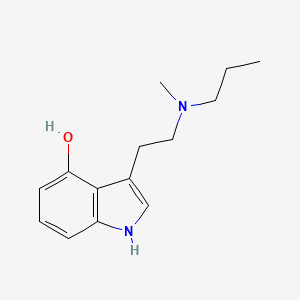

4-Hydroxy MPT

Description

Properties

IUPAC Name |

3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-3-8-16(2)9-7-11-10-15-12-5-4-6-13(17)14(11)12/h4-6,10,15,17H,3,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQDDPQGBLSNCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CCC1=CNC2=C1C(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904008 | |

| Record name | 4-Hydroxy-N-methyl-n-propyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763035-03-6 | |

| Record name | 3-[2-(Methylpropylamino)ethyl]-1H-indol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763035-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763035036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N-methyl-n-propyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A55H0XW4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Serotonergic Profile of 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), also known as meprocin, is a synthetic tryptamine (B22526) and a structural analog of the psychedelic compound psilocin (4-HO-DMT).[1] Emerging research has begun to elucidate its pharmacodynamic profile, revealing a complex interaction with various serotonin (B10506) (5-HT) receptors. This technical guide provides a comprehensive overview of the current understanding of 4-HO-MPT's mechanism of action at serotonin receptors, presenting quantitative binding and functional data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential and neuropharmacology of novel psychedelic compounds.

Introduction

4-HO-MPT is a substituted 4-hydroxytryptamine (B1209533) that has garnered interest within the scientific community for its psychedelic effects, which are believed to be primarily mediated by its interaction with serotonin receptors.[1][2] As a homolog of psilocin, with a methyl and a propyl group at the terminal amine, its pharmacological profile presents subtle but potentially significant differences from other well-characterized tryptamines.[1] Understanding the nuances of its receptor binding affinities, functional efficacies, and downstream signaling cascades is crucial for elucidating its mechanism of action and evaluating its potential as a pharmacological tool or therapeutic agent. This guide synthesizes the available preclinical data on 4-HO-MPT's serotonergic activity.

Quantitative Pharmacological Data

The interaction of 4-HO-MPT with serotonin receptors and other neuronal targets has been quantified through various in vitro assays. The following tables summarize the available data on its binding affinities (Ki) and functional activity (EC50 and Emax).

Table 1: Receptor Binding Affinities (Ki) of 4-HO-MPT

| Target Receptor/Transporter | Radioligand | Test Species | Ki (nM) | Reference |

| 5-HT1A | [3H]WAY100635 | Human | 134 | [3] |

| 5-HT1B | [3H]GR125743 | Human | 4,213 | [3] |

| 5-HT1D | [3H]GR125743 | Human | 4,118 | [3] |

| 5-ht1e | [3H]5-HT | Human | 1,078 | [3] |

| 5-HT2A | [3H]ketanserin | Human | 69 | [3] |

| 5-HT2B | [3H]LSD | Human | 2.6 | [3] |

| 5-HT2C | [3H]mesulergine | Human | 2,459 | [3] |

| 5-HT5A | [3H]LSD | Human | 304 | [4] |

| 5-HT6 | [3H]LSD | Human | 70 | [4] |

| 5-HT7 | [3H]LSD | Human | 60 | [4] |

| D3 | [3H]N-methylspiperone | Human | 921 | [5] |

| SERT | [3H]citalopram | Human | 910-1,180 | [3][6] |

| α2A | [3H]rauwolscine | Human | 3,625 | [6] |

| α2B | [3H]rauwolscine | Human | 1,844 | [6] |

| H1 | [3H]pyrilamine | Human | 92 | [6] |

| σ1 | [3H]pentazocine | Human | 891 | [6] |

| σ2 | [3H]DTG | Human | 1,166 | [6] |

| NR2B | [3H]ifenprodil | Human | 3,658 | [6] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity (EC50 and Emax) of 4-HO-MPT at Serotonin Receptors

| Receptor Subtype | Assay Type | Test System | EC50 (nM) | Emax (% of 5-HT) | Reference |

| h5-HT2A | Calcium Mobilization | Flp-In T-REx 293 cells | 1.9 | 100 | [7] |

| m5-HT2A | Calcium Mobilization | Flp-In T-REx 293 cells | 1.8 | 101 | [7] |

| h5-HT2B | Calcium Mobilization | Flp-In T-REx 293 cells | 8.8 | 79.4 | [7] |

| h5-HT2C | Calcium Mobilization | Flp-In T-REx 293 cells | 175 | 96.8 | [7] |

Note: EC50 represents the concentration of the drug that gives a half-maximal response. Emax represents the maximum response compared to the endogenous agonist serotonin (5-HT).

Table 3: In Vivo Behavioral Activity of 4-HO-MPT

| Behavioral Assay | Animal Model | ED50 (µmol/kg) | Reference |

| Head-Twitch Response (HTR) | C57BL/6J mice | 1.92 | [8] |

Note: ED50 represents the dose of the drug that produces a half-maximal effect.

Experimental Protocols

The quantitative data presented above are derived from specific and rigorous experimental methodologies. The following sections provide detailed descriptions of the core assays used to characterize the serotonergic activity of 4-HO-MPT.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.[9]

Objective: To quantify the affinity of 4-HO-MPT for various serotonin receptor subtypes.

Materials:

-

Receptor Source: Membranes prepared from cells expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells).[10]

-

Radioligand: A radioactively labeled ligand with known high affinity and specificity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).[5]

-

Test Compound: 4-HO-MPT in a range of concentrations.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor (e.g., unlabeled ketanserin).

-

Binding Buffer: Typically a buffered solution such as Tris-HCl with specific ion concentrations (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[10][11]

-

Filtration System: A cell harvester and glass fiber filters.[12]

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.[10]

-

Assay Incubation: In a multi-well plate, the receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (4-HO-MPT).[12]

-

Control Wells:

-

Total Binding: Wells containing receptor membranes and radioligand only.

-

Non-specific Binding: Wells containing receptor membranes, radioligand, and a high concentration of an unlabeled competitor.[12]

-

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.[10]

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[12]

-

Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of 4-HO-MPT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay is used to determine the potency (EC50) and efficacy (Emax) of a compound as an agonist or antagonist at Gq-coupled receptors, such as the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[13]

Objective: To measure the ability of 4-HO-MPT to activate 5-HT2 receptor subtypes and induce an intracellular calcium response.

Materials:

-

Cell Line: A cell line (e.g., Flp-In T-REx 293, U2OS, or CHO) engineered to express the human or mouse serotonin receptor of interest.[7][14][15]

-

Calcium-Sensitive Fluorescent Dye: A dye that exhibits an increase in fluorescence upon binding to calcium (e.g., Fluo-4 AM, Fura-2 AM, or a component of a commercial kit like the FLIPR Calcium Assay Kit).[13][16]

-

Test Compound: 4-HO-MPT in a range of concentrations.

-

Reference Agonist: Serotonin (5-HT) to determine the maximal response.

-

Assay Buffer: A physiological salt solution such as Hank's Balanced Salt Solution (HBSS) buffered with HEPES.[15]

-

Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time in a multi-well plate format (e.g., a FLIPR or FlexStation).

Procedure:

-

Cell Plating: Cells are seeded into black-walled, clear-bottom multi-well plates and allowed to adhere and grow overnight.[16]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specific duration (e.g., 1 hour) at 37°C.[16]

-

Compound Addition: The plate is placed in the fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of 4-HO-MPT or the reference agonist (5-HT).

-

Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically immediately after compound addition. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured for each concentration of 4-HO-MPT. The data are normalized to the maximal response produced by 5-HT. A concentration-response curve is generated, and the EC50 and Emax values are determined using non-linear regression.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess the in vivo psychedelic-like potential of a compound.[17]

Objective: To determine the in vivo potency of 4-HO-MPT to induce the head-twitch response, a behavior mediated by 5-HT2A receptor activation.

Materials:

-

Test Compound: 4-HO-MPT dissolved in a suitable vehicle (e.g., saline).

-

Observation Arena: A clear cylindrical or rectangular chamber for observing the animal.[18]

-

Recording System (optional): A video camera mounted above the arena for later scoring, or an automated system with a head-mounted magnet and a magnetometer.[8][18]

Procedure:

-

Acclimation: Mice are habituated to the observation arena for a period (e.g., 30 minutes) before drug administration.[2]

-

Drug Administration: Mice are administered with varying doses of 4-HO-MPT or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Observation Period: Immediately after injection, the mice are returned to the observation arena, and the number of head twitches is counted for a defined period (e.g., 30-90 minutes).[2] A head twitch is characterized as a rapid, side-to-side rotational movement of the head.

-

Scoring: The number of head twitches can be scored manually by a trained observer, who is typically blind to the treatment conditions, or automatically using specialized software that analyzes video recordings or detects movement of a head-mounted magnet.[8][19]

-

Data Analysis: The total number of head twitches is recorded for each dose. A dose-response curve is generated, and the ED50 (the dose that produces 50% of the maximal response) is calculated using non-linear regression.

Signaling Pathways

The psychedelic effects of tryptamines like 4-HO-MPT are primarily attributed to their agonist activity at the 5-HT2A receptor.[4] This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, but can also engage other signaling cascades, such as the β-arrestin pathway.[20][21]

5-HT2A Receptor Gq Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 4-HO-MPT leads to the canonical Gq-mediated signaling cascade.

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

5-HT2A Receptor β-Arrestin Signaling Pathway

In addition to G-protein coupling, agonist binding to the 5-HT2A receptor can also lead to the recruitment of β-arrestin proteins. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades.[21][22]

Caption: 5-HT2A receptor β-arrestin recruitment and signaling.

Experimental Workflow for In Vitro Characterization

The process of characterizing a novel compound like 4-HO-MPT in vitro follows a logical progression from binding affinity to functional activity.

Caption: In vitro characterization workflow for 4-HO-MPT.

Conclusion

4-HO-MPT is a potent agonist at several serotonin receptors, with a particularly high affinity for the 5-HT2A and 5-HT2B subtypes.[3] Its functional activity as a full agonist at the 5-HT2A receptor, coupled with its ability to induce the head-twitch response in mice, strongly supports the hypothesis that its psychedelic effects are mediated through this target.[7][8] The comprehensive data presented in this guide, including binding affinities, functional potencies, and detailed experimental methodologies, provide a solid foundation for further research into the neuropharmacology of 4-HO-MPT. Future investigations could explore its activity at other signaling pathways, such as β-arrestin recruitment, and its in vivo effects on neuronal activity and behavior in more complex models. Such studies will be invaluable for a deeper understanding of the structure-activity relationships of psychedelic tryptamines and for the development of novel therapeutics for neuropsychiatric disorders.

References

- 1. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 2. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-HO-MET - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 12. benchchem.com [benchchem.com]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]

- 17. Head-twitch response - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 21. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

The Pharmacological Profile of 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), also known as meprocin, is a synthetic tryptamine (B22526) and a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2] As a member of the 4-hydroxytryptamine (B1209533) class, 4-HO-MPT is the 4-hydroxyl analog of N-methyl-N-propyltryptamine (MPT).[2] First synthesized by Alexander Shulgin, it has garnered interest within the scientific community for its psychoactive properties, which are presumed to be mediated primarily through interaction with the serotonergic system.[1] This technical guide provides a comprehensive overview of the pharmacological profile of 4-HO-MPT, presenting quantitative data on its receptor binding and functional activity, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Receptor Binding Affinity

The interaction of 4-HO-MPT with various neurotransmitter receptors has been characterized through radioligand binding assays. The affinity of a compound for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The binding profile of 4-HO-MPT reveals a high affinity for several serotonin (B10506) (5-HT) receptor subtypes, with a notable potency at the 5-HT2A receptor, which is the primary target for classic psychedelic compounds.[3] Its affinity for other serotonin receptors, as well as for adrenergic, dopaminergic, histaminergic, and other receptors, has also been quantified.

Table 1: Receptor Binding Affinities (Ki in nM) of 4-HO-MPT [3]

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1A | 130 |

| 5-HT1B | 480 | |

| 5-HT1D | 170 | |

| 5-ht1e | 230 | |

| 5-HT2A | 21 | |

| 5-HT2B | 1.8 | |

| 5-HT2C | 43 | |

| 5-HT5A | 180 | |

| 5-HT6 | 64 | |

| 5-HT7a | 46 | |

| Adrenergic | Alpha2A | 1,100 |

| Alpha2B | 660 | |

| Alpha2C | 2,700 | |

| Dopamine | D3 | 921 |

| Histamine | H1 | 92 |

| Sigma | Sigma 1 | 891 |

| Sigma 2 | 1,166 | |

| Transporter | SERT | 910 |

Data sourced from "Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice"[3]

Functional Activity

The functional activity of 4-HO-MPT at serotonin receptors has been assessed using in vitro assays that measure the cellular response to receptor activation. As a Gq-coupled receptor, the activation of the 5-HT2A receptor initiates a signaling cascade that results in the mobilization of intracellular calcium.[4] Functional assays quantifying this calcium flux provide measures of a compound's potency (EC50 - the concentration that elicits a half-maximal response) and efficacy (Emax - the maximum response achievable).

Studies indicate that 4-HO-MPT acts as a potent agonist at several 5-HT2 receptor subtypes. It is characterized as a partial or full agonist at the 5-HT2A receptor, a moderate-efficacy partial agonist at the 5-HT2B receptor, and a high-efficacy partial agonist at the 5-HT2C receptor.[5]

Table 2: Functional Activity (EC50 in nM and Emax %) of 4-HO-MPT at 5-HT2 Receptors [4]

| Receptor Subtype | EC50 (nM) | Emax (%) |

| h5-HT2A | 12.1 | 98.7 |

| h5-HT2B | 4.9 | 73.0 |

| h5-HT2C | 36.3 | 91.5 |

Data sourced from "Investigation of the Structure–Activity Relationships of Psilocybin Analogues". Emax is relative to the maximal response induced by serotonin (5-HT).[4]

In Vivo Effects

The in vivo effects of 4-HO-MPT have been investigated in rodent models to assess its potential for inducing psychedelic-like behavioral responses. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation and is a characteristic effect of known hallucinogens.[1] 4-HO-MPT has been shown to induce the HTR in a dose-dependent manner.

Table 3: In Vivo Activity of 4-HO-MPT in Mice [4]

| Behavioral Assay | Parameter | Value |

| Head-Twitch Response (HTR) | ED50 (µmol/kg) | 1.92 |

Data sourced from "Investigation of the Structure–Activity Relationships of Psilocybin Analogues".[4]

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 4-HO-MPT for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the target human receptors are prepared.

-

Competitive Binding Incubation: A fixed concentration of a specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of 4-HO-MPT.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification of Radioactivity: The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of 4-HO-MPT that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[3][6]

Specific Radioligands Used: [3][7]

-

5-HT1A: [3H]WAY100635

-

5-HT1B, 5-HT1D: [3H]GR125743

-

5-ht1e: [3H]5-HT

-

5-HT2A: [3H]ketanserin

-

5-HT2B, 5-HT5A, 5-HT6, 5-HT7a: [3H]LSD

-

5-HT2C: [3H]mesulergine

-

H1: [3H]pyrilamine

-

Alpha2A, Alpha2B, Alpha2C: [3H]rauwolscine

-

SERT: [3H]citalopram

Gq-Mediated Calcium Mobilization Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 4-HO-MPT at 5-HT2 receptors.

Methodology:

-

Cell Culture and Receptor Expression: Flp-In T-REx 293 cells expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor under a tetracycline-inducible promoter are plated in 384-well plates. Receptor expression is induced with tetracycline.[4]

-

Fluorescent Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 Direct), and the cells are incubated to allow the dye to enter the cells.[4]

-

Compound Addition and Signal Detection: Varying concentrations of 4-HO-MPT are added to the wells, and the change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured over time using a kinetic fluorescence plate reader (e.g., FLIPRTETRA).[4]

-

Data Analysis: The peak fluorescence signal at each concentration of 4-HO-MPT is normalized to the maximum response produced by a reference agonist (e.g., serotonin) and the baseline fluorescence. A dose-response curve is generated, and the EC50 and Emax values are determined using a sigmoidal dose-response function.[4]

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor-mediated psychedelic-like effects of 4-HO-MPT in mice.

Methodology:

-

Animal Subjects: Male C57BL/6J mice are used for the experiments.[4]

-

Drug Administration: 4-HO-MPT is administered to the mice, typically via subcutaneous or intraperitoneal injection, across a range of doses.

-

Behavioral Observation: Following drug administration, the mice are placed in an observation chamber. Head twitches, which are rapid, side-to-side head movements, are recorded and counted for a specified period. A magnetometer system can be used for automated and precise detection of head twitches.[4]

-

Data Analysis: The number of head twitches is quantified for each dose group. A dose-response curve is constructed, and the dose that produces 50% of the maximal response (ED50) is calculated to determine the potency of 4-HO-MPT in inducing this behavior.[1]

Signaling Pathway

The primary psychoactive effects of 4-HO-MPT are believed to be mediated by its agonist activity at the 5-HT2A receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq/G11 family of G-proteins.

Upon binding of 4-HO-MPT, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a cascade of downstream cellular responses that are thought to underlie the psychedelic effects.

Conclusion

4-Hydroxy-N-methyl-N-propyltryptamine is a potent serotonergic agent with high affinity and functional activity at the 5-HT2A receptor, consistent with its classification as a psychedelic tryptamine. Its pharmacological profile, characterized by a broad interaction with multiple serotonin receptor subtypes and the ability to induce 5-HT2A-mediated behaviors in vivo, provides a foundation for understanding its psychoactive effects. The detailed experimental protocols and signaling pathway information presented in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential and neurobiological mechanisms of 4-HO-MPT and related compounds. Further research is warranted to fully elucidate its complex pharmacology and potential applications.

References

- 1. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of 4-HO-MPT

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding characteristics of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), a psychedelic compound of the tryptamine (B22526) class. The information presented herein is intended to support research, drug discovery, and development activities by offering a detailed summary of its pharmacological profile.

Introduction

4-HO-MPT, also known as meprocin, is a synthetic tryptamine and a higher homologue of the naturally occurring psychedelic compound psilocin (4-HO-DMT).[1][2][3] As a substituted 4-hydroxytryptamine, its pharmacological activity is of significant interest to the scientific community for understanding structure-activity relationships within this class of compounds and for its potential therapeutic applications. The primary psychedelic effects of 4-HO-MPT are believed to be mediated through its interaction with serotonin (B10506) 5-HT2A receptors.[2] This document collates the available quantitative data on its receptor binding affinity and selectivity, details the experimental methodologies used for these determinations, and visualizes key biological and experimental processes.

Receptor Binding Affinity and Selectivity

The pharmacological profile of 4-HO-MPT is characterized by its action as a non-selective serotonin receptor agonist.[1] It exhibits high affinity for several serotonin receptor subtypes and also interacts with other non-serotonergic targets.

Serotonergic Receptor Profile

4-HO-MPT is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] It acts as a partial or full agonist at the 5-HT2A receptor, a partial agonist of moderate efficacy at the 5-HT2B receptor, and a high-efficacy partial agonist at the 5-HT2C receptor.[1] Notably, its potency as an agonist is more than an order of magnitude higher at 5-HT2A and 5-HT2B receptors compared to the 5-HT2C receptor.[1] The compound also demonstrates high affinity for 5-HT6 and 5-HT7 receptors.[1]

Non-Serotonergic Receptor Profile

Beyond the serotonin system, 4-HO-MPT displays affinity for a range of other targets. It has been shown to have notable affinity for the histamine (B1213489) H1 receptor, dopamine (B1211576) D3 receptor, and the serotonin transporter (SERT).[1][4][5] Interactions with sigma receptors (σ1 and σ2), kappa opioid receptor (KOR), and the NR2B subunit of the NMDA receptor have also been reported, although generally with lower affinity.[1][5]

Quantitative Binding Data

The following tables summarize the available quantitative data on the binding affinity of 4-HO-MPT at various receptors. The data is presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), which are inversely proportional to binding affinity (i.e., a smaller value indicates a higher affinity).

Table 1: Serotonin Receptor Binding Affinities of 4-HO-MPT

| Receptor | Ki (nM) | Assay Type |

| 5-HT1A | >10,000 | Radioligand Binding |

| 5-HT1B | 1,027 | Radioligand Binding |

| 5-HT1D | 1,032 | Radioligand Binding |

| 5-HT1E | 1,085 | Radioligand Binding |

| 5-HT2A | 145 - 280 | Radioligand Binding |

| 5-HT2B | 43 | Radioligand Binding |

| 5-HT2C | 439 | Radioligand Binding |

| 5-HT5A | 1,323 | Radioligand Binding |

| 5-HT6 | 129 | Radioligand Binding |

| 5-HT7 | 42 | Radioligand Binding |

Table 2: Other Receptor and Transporter Binding Affinities of 4-HO-MPT

| Target | Ki (nM) | IC50 (nM) | Assay Type |

| α2A | >10,000 | - | Radioligand Binding |

| α2B | >10,000 | - | Radioligand Binding |

| α2C | >10,000 | - | Radioligand Binding |

| D2 | >10,000 | - | Radioligand Binding |

| D3 | 921 | - | Radioligand Binding |

| D4 | >10,000 | - | Radioligand Binding |

| D5 | >10,000 | - | Radioligand Binding |

| H1 | 92 | - | Radioligand Binding |

| H2 | >10,000 | - | Radioligand Binding |

| M4 | >10,000 | - | Radioligand Binding |

| σ1 | 891 | - | Radioligand Binding |

| σ2 | 1,166 | - | Radioligand Binding |

| KOR | >10,000 | - | Radioligand Binding |

| NR2B | 3,658 | - | Radioligand Binding |

| SERT | 910 - 1,180 | 575 | Radioligand Binding |

| DAT | >10,000 | - | Radioligand Binding |

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. These assays are a standard method for characterizing the interaction of a compound with a specific receptor.

General Radioligand Binding Assay Protocol

While specific parameters may vary between experiments and laboratories, a typical competitive radioligand binding assay involves the following steps:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293 cells) or from tissue homogenates.[6][7]

-

Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity to the target receptor) is incubated with the cell membrane preparation. This incubation is performed in the presence of varying concentrations of the unlabeled test compound (in this case, 4-HO-MPT).

-

Competition: The test compound competes with the radioligand for binding to the receptor. At higher concentrations, the test compound will displace more of the radioligand.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.[8]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the calculation of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.[9]

Specific Radioligands Used in Tryptamine Research

The following radioligands are commonly used for the serotonin receptors of interest in tryptamine research[4]:

-

5-HT1A: [³H]WAY100635

-

5-HT1B: [³H]GR125743

-

5-HT1D: [³H]GR125743

-

5-HT2A: [³H]ketanserin

-

5-HT2B: [³H]LSD

-

5-HT2C: [³H]mesulergine

-

5-HT6: [³H]LSD

-

5-HT7: [³H]LSD

Visualizations

Receptor Binding Profile of 4-HO-MPT

Caption: Receptor binding profile of 4-HO-MPT categorized by affinity.

Experimental Workflow for Radioligand Binding Assay

Caption: Generalized workflow for a competitive radioligand binding assay.

5-HT2A Receptor Signaling Pathway

Caption: Simplified 5-HT2A receptor Gq-coupled signaling cascade.

Conclusion

4-HO-MPT is a tryptamine with a complex pharmacological profile, characterized by high affinity for multiple serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT7 subtypes. Its interaction with other targets such as the H1 receptor and SERT may also contribute to its overall effects. The data presented in this guide provide a foundation for further research into the therapeutic potential and structure-activity relationships of 4-HO-MPT and related compounds. A thorough understanding of its receptor binding profile is crucial for the design of future studies and the development of novel therapeutics.

References

- 1. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. knowdrugs.app [knowdrugs.app]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-HO-MPT and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) and its analogues. By examining the impact of structural modifications on pharmacological activity, this document aims to inform the rational design of novel psychoactive compounds and therapeutic agents targeting the serotonergic system.

Introduction

4-HO-MPT is a synthetic tryptamine (B22526) and a structural analogue of psilocin (4-HO-DMT), the active metabolite of psilocybin.[1][2] Like other classic psychedelics, its effects are primarily mediated by agonist activity at the serotonin (B10506) 5-HT2A receptor.[2] Understanding the SAR of 4-HO-MPT and its related compounds is crucial for elucidating the molecular mechanisms of psychedelic action and for the development of new chemical entities with tailored pharmacological profiles. This guide summarizes the key quantitative data, details the experimental protocols used for their determination, and visualizes the underlying biological and experimental processes.

Structure-Activity Relationships

The pharmacological profile of 4-substituted tryptamines is primarily determined by two key structural features: the substituent at the 4-position of the indole (B1671886) ring and the N,N-dialkyl substituents on the terminal amine.

N,N-Dialkyl Substituents

The size and nature of the alkyl groups on the terminal nitrogen significantly influence the in vivo potency of these compounds.[3] Generally, for asymmetrical N,N-dialkyl-4-hydroxytryptamines, there is an inverse relationship between the steric bulk of the alkyl groups and potency in the mouse head-twitch response (HTR) assay, a behavioral proxy for 5-HT2A receptor activation in vivo.[3] The rank order of potency for a series of asymmetrical analogues is as follows: 4-HO-MET (ED₅₀ = 0.65 μmol/kg) > 4-HO-MPT (ED₅₀ = 1.92 μmol/kg) > 4-HO-MIPT (ED₅₀ = 2.97 μmol/kg).[3] A similar trend is observed for symmetrical analogues: psilocin (4-HO-DMT, ED₅₀ = 0.81 μmol/kg) > 4-HO-DET (ED₅₀ = 1.56 μmol/kg) > 4-HO-DPT (ED₅₀ = 2.47 μmol/kg) > 4-HO-DIPT (ED₅₀ = 3.46 μmol/kg).[3] This suggests that larger N-alkyl substituents may hinder optimal interaction with the 5-HT2A receptor in vivo.

4-Position Substituent

Modification of the 4-hydroxy group has a profound impact on in vitro potency. O-acetylation of 4-hydroxytryptamines, to form compounds like 4-AcO-MPT, results in a 10- to 20-fold decrease in potency at the 5-HT2A receptor in calcium mobilization assays.[3] However, this decrease in in vitro potency does not translate to in vivo activity, where the 4-acetoxy analogues exhibit similar HTR potencies to their 4-hydroxy counterparts.[3] This suggests that 4-acetoxy-N,N-dialkyltryptamines likely act as prodrugs, being rapidly deacetylated to the more active 4-hydroxy form in vivo.[3]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for 4-HO-MPT and a selection of its analogues.

Table 1: In Vitro Functional Activity at Serotonin 5-HT2 Receptors

| Compound | h5-HT2A EC₅₀ (nM) | h5-HT2A Eₘₐₓ (%) | h5-HT2B EC₅₀ (nM) | h5-HT2B Eₘₐₓ (%) | h5-HT2C EC₅₀ (nM) | h5-HT2C Eₘₐₓ (%) |

| 4-HO-DMT (Psilocin) | 4.3 | 98 | 2.2 | 84 | 10.3 | 94 |

| 4-HO-MET | 2.8 | 99 | 1.8 | 89 | 10.1 | 97 |

| 4-HO-MPT | 4.9 | 100 | 3.0 | 92 | 19.8 | 95 |

| 4-HO-MIPT | 7.9 | 98 | 4.4 | 93 | 49.9 | 91 |

| 4-HO-DET | 6.5 | 98 | 4.1 | 91 | 20.3 | 96 |

| 4-HO-DPT | 10.1 | 97 | 6.3 | 102 | 1290 | 79 |

| 4-HO-DIPT | 17.3 | 93 | 10.8 | 101 | 3560 | 72 |

| 4-AcO-DMT | 61.2 | 79 | 30.1 | 75 | 138 | 88 |

| 4-AcO-MPT | 89.5 | 95 | 55.4 | 90 | 345 | 92 |

Data synthesized from Klein et al., 2021.[3] Efficacy (Eₘₐₓ) is expressed relative to serotonin (5-HT).

Table 2: In Vivo Potency in the Mouse Head-Twitch Response (HTR) Assay

| Compound | ED₅₀ (mg/kg) | ED₅₀ (μmol/kg) |

| 4-HO-DMT (Psilocin) | 0.17 | 0.81 |

| 4-HO-MET | 0.18 | 0.65 |

| 4-HO-MPT | 0.67 | 1.92 |

| 4-HO-MIPT | 0.86 | 2.97 |

| 4-HO-DET | 0.42 | 1.56 |

| 4-HO-DPT | 0.79 | 2.47 |

| 4-HO-DIPT | 1.28 | 3.46 |

| 4-AcO-DMT | 0.41 | 1.12 |

| 4-AcO-MPT | 0.55 | 1.41 |

Data synthesized from Klein et al., 2021 and Halberstadt et al., 2020.[3][4]

Experimental Protocols

Calcium Mobilization Assay

This in vitro functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, leading to an increase in intracellular calcium concentration.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.

-

Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at a density of approximately 50,000 cells per well and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: Test compounds are serially diluted to a range of concentrations and added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FlexStation 3). Fluorescence is measured before and after the addition of the test compound.

-

Data Analysis: The increase in fluorescence is normalized to the maximum response produced by a reference agonist (e.g., serotonin) to determine the Eₘₐₓ. The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model to assess psychedelic-like activity.

Methodology:

-

Animal Subjects: Male C57BL/6J mice are used for these studies.

-

Compound Administration: Test compounds are dissolved in a suitable vehicle (e.g., saline) and administered to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Observation Period: Immediately after injection, mice are placed individually into observation chambers.

-

HTR Recording: The number of head twitches is recorded for a defined period, typically 30-60 minutes. This can be done by trained observers or using an automated system with a head-mounted magnet and a magnetometer.

-

Data Analysis: The total number of head twitches is counted for each animal. The dose-response relationship is analyzed, and the ED₅₀ value (the dose that produces 50% of the maximal response) is calculated using non-linear regression.

Visualizations

Signaling Pathway

The primary mechanism of action for 4-HO-MPT and its analogues is through the activation of the 5-HT2A receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study, such as the head-twitch response assay.

Conclusion

The structure-activity relationships of 4-HO-MPT and its analogues provide valuable insights into the molecular requirements for activity at serotonergic receptors. The N,N-dialkyl substituents play a critical role in modulating in vivo potency, with larger groups generally leading to decreased activity. The 4-position of the indole ring is amenable to modification, with 4-acetoxy analogues serving as effective prodrugs for the corresponding 4-hydroxy compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the design and evaluation of novel psychoactive substances. Further investigation into the functional selectivity and downstream signaling pathways of these compounds will continue to advance our understanding of their complex pharmacology.

References

In Vivo Psychedelic-Like Effects of 4-HO-MPT in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo psychedelic-like effects of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), a synthetic tryptamine (B22526) psychedelic. The information presented herein is intended for researchers, scientists, and drug development professionals investigating the pharmacological and behavioral profiles of novel psychoactive substances. This document summarizes key quantitative data from preclinical animal models, details the experimental protocols used in these studies, and provides visualizations of relevant biological pathways and experimental workflows.

Core Findings and Data Presentation

4-HO-MPT has been demonstrated to elicit behavioral responses in animal models that are characteristic of psychedelic compounds. These effects are primarily mediated by its action as an agonist at serotonin (B10506) 5-HT2A receptors. The following tables summarize the quantitative data on the in vivo and in vitro pharmacology of 4-HO-MPT.

Table 1: In Vivo Behavioral Effects of 4-HO-MPT in Mice

| Behavioral Assay | Animal Model | Route of Administration | Effect | Quantitative Data | Reference |

| Head-Twitch Response (HTR) | C57BL/6J mice | Not Specified | Induction of head twitches, a behavioral proxy for psychedelic effects. | ED₅₀ = 1.92 µmol/kg | [1] |

| Locomotor Activity | Swiss Webster mice | Not Specified | Biphasic effect: initial depression followed by stimulation. | ID₅₀ (depressant phase) = 5.8 mg/kg ED₅₀ (stimulant phase) = 0.6 mg/kg |

Table 2: Receptor Binding Affinities (Ki) of 4-HO-MPT

The following data represent the inhibition constants (Ki) of 4-HO-MPT at various human recombinant receptors, indicating its binding affinity. A lower Ki value signifies a higher binding affinity.

| Receptor Target | Ki (nM) | Reference |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 95 | [2] |

| 5-HT₁ₑ | >10,000 | |

| 5-HT₂ₐ | Potent agonist (EC₅₀ = 38 nM) | [2] |

| 5-HT₂ₒ | 40 | [2] |

| 5-HT₅ₐ | 1,050 | [2] |

| 5-HT₆ | High Affinity | [3] |

| 5-HT₇ | High Affinity | [3] |

| Other Targets | ||

| SERT (Serotonin Transporter) | Notable mid to high nM affinity | |

| H₁ (Histamine H1) | Notable affinity | |

| α₂ₐ (Alpha-2A Adrenergic) | Mid nM affinity | |

| D₃ (Dopamine D3) | Mid to high nM affinity |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are descriptions of the key experimental protocols used to assess the in vivo effects of 4-HO-MPT.

Head-Twitch Response (HTR) Assay

The head-twitch response in rodents is a widely accepted behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.[4]

1. Animal Model:

-

Species and Strain: Male C57BL/6J mice are commonly used.[5]

-

Housing: Animals are group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

2. Surgical Procedure (for magnetometer-based detection):

-

Mice are anesthetized, and a small incision is made on the scalp.

-

A small neodymium magnet is affixed to the dorsal surface of the cranium using dental cement.

-

A recovery period of 1-2 weeks is allowed post-surgery.

3. Drug Administration:

-

4-HO-MPT is dissolved in a suitable vehicle (e.g., saline).

-

The compound is administered via a specified route, typically intraperitoneally (i.p.) or subcutaneously (s.c.).

4. HTR Recording and Analysis:

-

Immediately following drug administration, mice are placed individually in a cylindrical observation chamber surrounded by a magnetometer coil.

-

Head movements are recorded for a predetermined duration, usually 30 minutes.

-

Head twitches are identified based on specific criteria: rapid, side-to-side rotational head movements. Automated detection systems analyze the frequency and amplitude of the signal from the magnetometer to quantify the number of head twitches.

Locomotor Activity Assessment

Locomotor activity is measured to assess the stimulant or depressant effects of a compound.

1. Animal Model:

-

Species and Strain: Swiss Webster mice are often utilized.

-

Housing: Standard housing conditions as described for the HTR assay.

2. Drug Administration:

-

4-HO-MPT is prepared and administered as described above.

3. Apparatus and Procedure:

-

Mice are placed in an open-field arena equipped with infrared beams or video tracking software to monitor movement.

-

Locomotor activity, including distance traveled, rearing, and stereotyped behaviors, is recorded over a set period. The duration can vary depending on the expected onset and duration of the drug's effects.

4. Data Analysis:

-

The total distance traveled and the number of specific movements are quantified and compared between drug-treated and vehicle-treated groups.

Visualizations: Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

Signaling Pathway of 5-HT2A Receptor Activation

Psychedelic effects of tryptamines like 4-HO-MPT are primarily initiated by the activation of the serotonin 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR).

Caption: 5-HT2A receptor signaling cascade initiated by 4-HO-MPT.

Experimental Workflow for In Vivo Behavioral Assessment

The following diagram outlines a typical workflow for conducting in vivo behavioral studies with 4-HO-MPT in a rodent model.

Caption: General workflow for in vivo rodent behavioral studies.

References

- 1. Investigation of the Structure–Activity Relationships of Psilocybin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxytryptamine - Wikipedia [en.wikipedia.org]

- 3. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 4. Head-twitch response - Wikipedia [en.wikipedia.org]

- 5. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on 4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT): A Higher Homologue of Psilocin

Abstract

4-Hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT), also known as meprocin, is a synthetic psychedelic compound belonging to the tryptamine (B22526) chemical class. As a higher homologue of psilocin (4-HO-DMT), the primary psychoactive metabolite of psilocybin, 4-HO-MPT is of significant interest for structure-activity relationship (SAR) studies within psychedelic pharmacology. This document provides a comprehensive technical overview of 4-HO-MPT, focusing on its pharmacology, receptor binding profile in comparison to psilocin, and established experimental protocols for its study. All quantitative data are presented in tabular format, and key processes are visualized using standardized diagrams to facilitate understanding and further research.

Introduction

The resurgence of clinical and academic interest in serotonergic psychedelics has spurred investigation into novel analogues of classical compounds like psilocin. 4-HO-MPT is the 4-hydroxyl analogue of N-methyl-N-propyltryptamine (MPT) and a structural homologue of psilocin, differing by the substitution of one N-methyl group with an N-propyl group.[1][2] First described in the scientific literature in 1981 by David Repke and colleagues, its human effects were later detailed by Alexander Shulgin.[1] Like other classical psychedelics, its effects are primarily mediated through agonism at the serotonin (B10506) 5-HT₂A receptor.[1][3] Understanding the nuanced pharmacological differences between 4-HO-MPT and psilocin provides valuable insight into the steric and electronic requirements of the 5-HT₂A receptor's binding pocket, informing the rational design of future therapeutic agents.

Chemical Structure and Properties

The core structure of both 4-HO-MPT and psilocin is a 4-hydroxytryptamine (B1209533) moiety. The key distinction lies in the N,N-dialkyl substituents on the terminal amine of the ethylamine (B1201723) side chain. Psilocin is N,N-dimethylated, whereas 4-HO-MPT possesses one N-methyl and one N-propyl group. This increase in the size of the alkyl substituent classifies 4-HO-MPT as a "higher homologue."

References

- 1. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]

The chemical properties of 4-hydroxy-N-methyl-N-propyltryptamine

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT)

Disclaimer: 4-hydroxy-N-methyl-N-propyltryptamine, also known as 4-HO-MPT or meprocin, is a synthetic psychoactive compound. The information provided herein is intended for researchers, scientists, and drug development professionals for academic and research purposes only. This document does not endorse or encourage the use of this substance.

Introduction

4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a synthetic tryptamine (B22526) derivative belonging to the 4-hydroxytryptamine (B1209533) subclass.[1][2] Structurally, it is an analog of psilocin (4-hydroxy-N,N-dimethyltryptamine), the primary psychoactive metabolite of psilocybin.[1] It is the 4-hydroxyl analog of N-methyl-N-propyltryptamine (MPT) and is considered a higher homologue of psilocin.[2] Like many of its structural relatives, 4-HO-MPT is recognized for its psychedelic properties, which are primarily mediated by its interaction with serotonin (B10506) receptors in the central nervous system.[1][2]

First synthesized and described by Alexander Shulgin, this compound has appeared online as a research chemical.[1] Due to its classification as a novel or "designer" substance, comprehensive data on its chemical and pharmacological profile is limited. This guide synthesizes the available information and provides a predictive assessment of its properties based on the well-characterized profiles of analogous tryptamines.

Chemical Properties

The chemical identity of 4-HO-MPT is defined by its tryptamine core, featuring a hydroxyl group at the 4-position of the indole (B1671886) ring and asymmetric N-alkylation with methyl and propyl groups on the terminal amine.

| Identifier | Value |

| IUPAC Name | 3-[2-[methyl(propyl)amino]ethyl]-1H-indol-4-ol |

| Other Names | 4-HO-MPT, Meprocin, 4-hydroxy-N-methyl-N-propyltryptamine |

| CAS Number | 763035-03-6 (free base) |

| Molecular Formula | C₁₄H₂₀N₂O |

| Molar Mass | 232.33 g/mol |

Physicochemical Properties & Stability

| Property | Predicted Value / Characteristic | Notes |

| Appearance | Off-white to tan crystalline solid or oil. | Tryptamine freebases are often oils or low-melting solids. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone). | Freebase is generally insoluble in water. Fumarate or hydrochloride salts exhibit greater aqueous solubility. |

| pKa | ~9.5 - 10.5 (tertiary amine) | Estimated based on similar tryptamines. The molecule will be protonated at physiological pH. |

| Stability | Prone to oxidation and degradation.[3] | The 4-hydroxyindole (B18505) moiety is susceptible to oxidation, especially when exposed to light, heat, and air, often forming colored quinoid byproducts.[4] This is a known characteristic of psilocin.[4][5] |

| Storage | Should be stored in an inert, dark, and cold environment (e.g., freezer).[4][6][7] | For long-term stability, storage as a salt (e.g., fumarate) in a sealed container under an inert gas like argon is recommended. |

Proposed Synthesis and Characterization

The synthesis of 4-HO-MPT can be approached through established methods for creating 4-substituted tryptamines. A common strategy involves building the tryptamine sidechain from a protected 4-hydroxyindole derivative.

Proposed Synthetic Pathway

A plausible synthetic route starts from 4-benzyloxyindole (B23222), protecting the reactive hydroxyl group. This approach is analogous to the synthesis of similar compounds like 4-HO-NiPT.[8][9]

-

Oxalyl Chloride Acylation: 4-benzyloxyindole is reacted with oxalyl chloride to form the reactive indol-3-ylglyoxylyl chloride intermediate.

-

Amidation: The intermediate is then reacted with N-methylpropylamine to form the corresponding glyoxylamide, 2-(4-(benzyloxy)-1H-indol-3-yl)-N-methyl-2-oxo-N-propylacetamide.

-

Reduction: The amide and ketone functionalities of the glyoxylamide are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the protected tryptamine, 4-benzyloxy-N-methyl-N-propyltryptamine.

-

Deprotection: The final step is the removal of the benzyl (B1604629) protecting group via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to yield the target compound, 4-hydroxy-N-methyl-N-propyltryptamine.

Caption: Proposed synthetic workflow for 4-HO-MPT.

Purification and Salt Formation

Purification of the final product is typically achieved through column chromatography. Due to the instability of the freebase, it is often converted to a more stable salt form. Fumarate salts are common for tryptamines as they tend to form stable, crystalline solids.[10][11] This is achieved by dissolving the freebase in a suitable solvent like acetone (B3395972) and adding a stoichiometric amount (0.5 equivalents for a 2:1 salt) of fumaric acid.[10][11]

Analytical Characterization

The identity and purity of 4-HO-MPT would be confirmed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern, which is characteristic of the tryptamine structure.[12][13]

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity and can be coupled with a mass spectrometer (LC-MS) for definitive identification in complex matrices.[12][13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation by showing the chemical environment of each atom in the molecule.

Pharmacological Profile

Mechanism of Action

The primary pharmacological action of 4-HO-MPT, like other classic psychedelics, is agonism at serotonin receptors, particularly the 5-HT₂A subtype.[1][2][15][16] The activation of 5-HT₂A receptors, which are highly expressed in the cerebral cortex, is the main driver of the subjective psychedelic effects.[17][18] These receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/G₁₁ pathway.[17][19]

Receptor Binding and Functional Activity

Studies have been conducted to assess the functional activity of 4-HO-MPT at various serotonin receptors using in vitro calcium mobilization assays.[20][21] The table below compares the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4-HO-MPT with the well-characterized analog, psilocin (4-HO-DMT), at human 5-HT₂ receptors.

| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % of 5-HT) | Reference |

| 4-HO-MPT | h5-HT₂A | 0.67 | 99.2% | [21] |

| h5-HT₂B | 1.92 | 100.0% | [21] | |

| h5-HT₂C | 1.98 | 97.8% | [21] | |

| Psilocin (4-HO-DMT) | h5-HT₂A | 0.17 | 81.0% | [21] |

| h5-HT₂B | 0.81 | 96.0% | [21] | |

| h5-HT₂C | 0.35 | 96.0% | [21] |

These data indicate that 4-HO-MPT is a full agonist at these receptors, similar to psilocin, but with a slightly lower potency (approximately 4-fold lower at the 5-HT₂A receptor). The interaction with other receptors, such as 5-HT₁A, may also contribute to its overall pharmacological profile.[22]

Signaling Pathways

Activation of the 5-HT₂A receptor by an agonist like 4-HO-MPT initiates a well-described intracellular signaling cascade.[17][19] The receptor, coupled to the Gq protein, activates phospholipase C (PLC).[17][19][23] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[17][19] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[17][19] This cascade is central to the excitatory effects mediated by the 5-HT₂A receptor.[17][24]

Caption: The Gq-coupled 5-HT₂A receptor signaling pathway.

Experimental Protocols

Proposed Protocol for Synthesis of 4-HO-MPT

This protocol is a hypothetical procedure based on standard methods for tryptamine synthesis.[8][9][25]

-

Amide Formation: To a solution of 4-benzyloxyindole (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0°C. Stir for 1 hour. In a separate flask, dissolve N-methylpropylamine (2.5 eq) in anhydrous DCM. Slowly add the acid chloride solution to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude glyoxylamide.

-

Reduction: Prepare a suspension of LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. Add a solution of the crude glyoxylamide (1.0 eq) in anhydrous THF dropwise at 0°C. After the addition is complete, heat the mixture to reflux and maintain for 12 hours. Cool to 0°C and cautiously quench the reaction by sequential addition of water, 15% NaOH solution, and more water. Filter the resulting solids and wash with THF. Concentrate the filtrate to yield crude 4-benzyloxy-MPT.

-

Deprotection: Dissolve the crude 4-benzyloxy-MPT in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature. Stir vigorously for 16 hours. Filter the mixture through Celite to remove the catalyst and wash with ethanol. Concentrate the filtrate under reduced pressure to yield the crude 4-HO-MPT freebase.

-

Purification: Purify the crude product using silica (B1680970) gel column chromatography.

-

Salt Formation: Dissolve the purified freebase in a minimal amount of acetone. Add a solution of fumaric acid (0.5 eq) in acetone. Stir until a precipitate forms. Collect the solid by filtration, wash with cold acetone, and dry under vacuum to yield 4-HO-MPT fumarate.

Protocol for In Vitro Calcium Mobilization Assay

This protocol outlines a standard method to assess functional activity at Gq-coupled receptors like the 5-HT₂A receptor.[15][21]

-

Cell Culture: Culture HEK 293 cells stably expressing the human 5-HT₂A receptor in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin). Plate the cells into black-walled, clear-bottom 96-well plates and allow them to grow to ~90% confluency.

-

Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., HBSS). Incubate the plate at 37°C for 1 hour in the dark.

-

Compound Preparation: Prepare serial dilutions of 4-HO-MPT and a reference agonist (e.g., 5-HT or psilocin) in the assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure calcium flux. Set the instrument to record baseline fluorescence for approximately 20 seconds.

-

Compound Addition: The instrument will then automatically add the prepared compound dilutions to the wells while continuing to record fluorescence intensity for another 2-3 minutes.

-

Data Analysis: The change in fluorescence upon compound addition corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Conclusion

4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a classic psychedelic tryptamine that fits predictably within the structure-activity relationships of its class. Its chemical properties, particularly its instability as a 4-hydroxyindole, are analogous to psilocin. Pharmacologically, it acts as a potent, full agonist at the 5-HT₂A receptor, the primary target for psychedelic action. While existing in vitro data provides a solid foundation, further research is necessary to fully characterize its binding profile across a wider range of receptors, understand its metabolic fate, and establish its in vivo pharmacological and toxicological profile. The protocols and data presented in this guide serve as a technical resource for professionals engaged in the study of novel psychoactive compounds and the development of serotonergic therapeutics.

References

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. 4-HO-MPT - Wikipedia [en.wikipedia.org]

- 3. 4-HO-MiPT - Wikipedia [en.wikipedia.org]

- 4. critical.consulting [critical.consulting]

- 5. merckmillipore.com [merckmillipore.com]

- 6. oregon.gov [oregon.gov]

- 7. Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure of 4-hydroxy-N-isopropyltryptamine (4-HO-NiPT) and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure of 4-hy-droxy- N-iso-propyl-tryptamine (4-HO-NiPT) and its precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bibliography.maps.org [bibliography.maps.org]

- 13. japsonline.com [japsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tryptamine synthesis - chemicalbook [chemicalbook.com]

Toxicological Profile of 4-HO-MPT: A Preclinical Assessment Guide

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. 4-HO-MPT (4-hydroxy-N-methyl-N-propyltryptamine), also known as meprocin, is a research chemical. There is a significant lack of formal preclinical toxicology studies available in the public domain. Therefore, this guide summarizes the limited existing data and outlines the standard experimental protocols that would be necessary to establish a comprehensive toxicological profile.

Introduction

4-hydroxy-N-methyl-N-propyltryptamine (4-HO-MPT) is a synthetic tryptamine (B22526) and a structural analog of the naturally occurring psychedelic compound psilocin (4-HO-DMT). Due to its psychoactive properties, it has appeared on the novel psychoactive substances (NPS) market. A thorough understanding of its toxicological profile is essential for risk assessment and potential future research. This guide synthesizes the currently available preclinical data and provides a framework of standard toxicological assays that would be required for a complete safety evaluation.

Pharmacological Profile

Pharmacodynamics

The primary pharmacological target of 4-HO-MPT is believed to be the serotonin (B10506) 5-HT₂A receptor, where it acts as a partial agonist. This interaction is thought to mediate its psychedelic effects. The affinity of 4-HO-MPT for various serotonin receptors has been characterized in some studies, indicating a broader interaction with the serotonergic system. In vivo, 4-HO-MPT has been shown to induce the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT₂A receptor activation and hallucinogenic potential.

Table 1: Receptor Binding Affinities and Functional Activity of 4-HO-MPT

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |

| 5-HT₂A | Data Not Available | High Potency | High Efficacy |

| 5-HT₂C | Data Not Available | Data Not Available | Data Not Available |

| 5-HT₁A | Data Not Available | Partial Agonist | Data Not Available |

| SERT | Data Not Available | Data Not Available | Data Not Available |

Note: Specific quantitative binding and functional data from comprehensive preclinical studies are largely unavailable. The table reflects the current qualitative understanding.

Metabolism

In vitro studies using human hepatocytes have identified several phase I and phase II metabolites of 4-HO-MPT. The primary metabolic pathways include N-oxidation and N-demethylation of the alkylamine side chain, as well as O-glucuronidation and sulfation at the 4-hydroxyl position of the indole (B1671886) core. The identification of these metabolites is crucial for developing analytical methods to detect 4-HO-MPT use in forensic and clinical settings.

Proposed Preclinical Toxicological Evaluation Workflow

A comprehensive preclinical toxicological evaluation of 4-HO-MPT would involve a battery of in vitro and in vivo studies, following established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Detailed Experimental Protocols (General)

As specific protocols for 4-HO-MPT are not available, the following sections describe standard methodologies for key toxicological experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of 4-HO-MPT that is cytotoxic to a cell line in vitro.

-

Methodology:

-

Cell Culture: A suitable cell line (e.g., HepG2, SH-SY5Y) is cultured in 96-well plates to allow for cell attachment and growth.

-

Compound Exposure: Cells are treated with a range of concentrations of 4-HO-MPT and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

-

Acute Oral Toxicity Study (Following OECD Guideline 423 - Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of 4-HO-MPT and to classify the substance according to the Globally Harmonised System (GHS).[1][2]

-

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Housing and Acclimatization: Animals are housed in appropriate conditions with a 12-hour light/dark cycle and have access to food and water ad libitum. They are acclimatized for at least 5 days before the study.

-

Dosing: A stepwise procedure is used with a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Procedure: The test proceeds in a stepwise manner, with the outcome of dosing at one level determining the next step. If an animal dies, the next animal is dosed at a lower level. If it survives, the dose for the next animal may be increased.

-

Endpoint: The test is concluded when a stopping criterion is met, which allows for the classification of the substance into a GHS toxicity category.

-

Head-Twitch Response (HTR) in Mice

-

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 4-HO-MPT.

-

Methodology:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Compound Administration: 4-HO-MPT is administered via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

-

Observation Period: Immediately after administration, individual mice are placed in an observation chamber. The number of head twitches (rapid, rotational head movements) is counted for a defined period (e.g., 30-60 minutes).

-

Data Analysis: The frequency of head twitches is recorded, and a dose-response curve can be generated to determine the ED₅₀ (median effective dose) for inducing the response.

-

Presumed Signaling Pathway of 4-HO-MPT

As a 5-HT₂A receptor agonist, 4-HO-MPT is expected to activate the Gq/11 signaling cascade.

Conclusion